2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring and fluorinated aryl groups. The 1,2,4-oxadiazole moiety is a common pharmacophore in medicinal chemistry, known for its metabolic stability and hydrogen-bonding capacity . The 4-fluorophenyl and 4-(trifluoromethoxy)phenyl substituents likely enhance lipophilicity and bioavailability, traits critical for membrane permeability in drug discovery.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F4N3O3/c25-15-7-9-16(10-8-15)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-34-22)14-5-11-17(12-6-14)33-24(26,27)28/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUBZBBESRLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinolin-1(2H)-one core, followed by the introduction of the oxadiazolyl group and the subsequent attachment of the fluorophenyl and trifluoromethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the fluorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the oxadiazolyl group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with similar molecules in terms of core structure, substituents, and molecular properties:
*Estimated based on substitution: Replacing -OCH₃ (31 g/mol) with -OCF₃ (85 g/mol) in adds ~54 g/mol.
†Calculated from molecular formula C₁₁H₈ClF₃N₃O.
Key Observations:
Core Flexibility: The dihydroisoquinolin-1-one core offers rigidity compared to phthalazin-1-one or triazol-5-one systems, possibly influencing binding affinity in protein targets.
Synthetic Accessibility : Analogous compounds (e.g., triazole derivatives in ) are synthesized via nucleophilic substitution or cyclization reactions, suggesting feasible routes for the target compound’s preparation.
Pharmacological and Physicochemical Insights
While explicit data on the target compound’s activity is lacking, inferences can be drawn from analogs:
- 1,2,4-Oxadiazoles: Known for protease inhibition (e.g., thrombin, Factor Xa) due to hydrogen-bonding interactions with catalytic residues .
- Fluorinated Aromatics : Enhance metabolic stability and bioavailability; the -OCF₃ group may resist oxidative degradation better than -OCH₃ .
Biological Activity
The compound 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 534.4 g/mol. Its structure includes a dihydroisoquinolinone core and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole ring exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines:
- IC50 Values : In vitro studies have demonstrated that certain oxadiazole derivatives have IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis .
- Cell Lines Tested : The compound has been tested against several cancer cell lines including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Mouse embryo fibroblast (3T3-L1)
Table 1 summarizes the IC50 values of various oxadiazole derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 18.78 |
| Compound B | CaCo-2 | 10.1 |
| Compound C | 3T3-L1 | 15.5 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by studies indicating that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This inhibition suggests a mechanism through which these compounds can reduce inflammation and associated pain.
Antimicrobial Activity
The presence of fluorinated phenyl groups enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing its antimicrobial efficacy. Compounds containing the oxadiazole structure have demonstrated activity against both gram-positive and gram-negative bacteria:
- Gram-positive bacteria : More susceptible to these compounds compared to gram-negative species.
- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
In a notable study published in Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and tested their biological activities. The study found that specific modifications to the oxadiazole ring significantly enhanced anticancer activity against multiple cell lines, leading to further exploration of structure-activity relationships (SAR) for optimized drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
